Myristoleic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

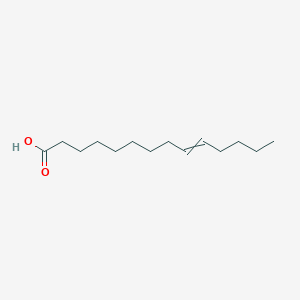

Myristoleic acid, also known as this compound, is an omega-5 fatty acid. It is biosynthesized from myristic acid by the enzyme Stearoyl-CoA desaturase-1. This compound is relatively uncommon in nature, with one of its major sources being the seed oil from plants of the family Myristicaceae . It is also a constituent of Serenoa repens (Saw palmetto) and has shown activity against LNCaP prostate-cancer cells .

Synthetic Routes and Reaction Conditions:

From Oleic Acid Methyl Ester: The synthesis of cis-9-tetradecenoic acid methyl ester can be achieved from oleic acid methyl ester.

From Undecenoic Acid Methyl Ester: Another method involves the preparation of cis-10-tetradecenoic acid methyl ester from undecenoic acid methyl ester, a derivative of castor oil.

Industrial Production Methods:

Enzymatic Transesterification: Hexadecyl cis-9-tetradecenoate and hexadecyl cis-10-tetradecenoate are prepared by enzymatic transesterification of cis-9-tetradecenoic acid methyl ester and cis-10-tetradecenoic acid methyl ester with 1-hexadecanol (cetyl alcohol) respectively.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: It can be reduced to form saturated fatty acids.

Substitution: The double bond in 9-tetradecenoic acid allows for substitution reactions, such as halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Halogenation can be carried out using halogens like bromine or chlorine.

Major Products:

Oxidation: Oxidized fatty acids.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids.

Applications De Recherche Scientifique

Cancer Treatment

Antitumor Properties

Myristoleic acid has been identified as a cytotoxic agent against prostate cancer cells. In vitro studies demonstrated that it induces apoptosis and necrosis in LNCaP cells, a human prostatic carcinoma cell line. This suggests that this compound may serve as a promising candidate for prostate cancer therapy, although further research is necessary to evaluate its efficacy in vivo .

Metabolic Disorders

Obesity and Nonalcoholic Fatty Liver Disease

Research indicates that this compound can activate brown adipose tissue and promote beige fat formation, leading to reduced adiposity. In studies involving mice, supplementation with this compound resulted in decreased body weight and improved metabolic profiles, including lower triglycerides and cholesterol levels. Additionally, it showed protective effects against nonalcoholic fatty liver disease by mitigating hepatocyte degeneration .

Bone Health

Osteoclast Inhibition

this compound has been shown to inhibit osteoclast formation and bone resorption. It acts by suppressing the activity of Src kinase, which is crucial for osteoclast cytoskeletal rearrangement. In experimental models, administration of this compound significantly prevented bone loss and reduced the number of multinucleated osteoclasts . These findings suggest its potential as a therapeutic agent for osteoporosis and other bone-related disorders.

Skin and Hair Disorders

Acne Treatment

this compound exhibits antibacterial properties against Cutibacterium acnes, the bacterium associated with acne vulgaris. It inhibits biofilm formation and bacterial growth at low concentrations, making it a candidate for topical treatments for acne . Moreover, it may enhance hair growth by activating the Wnt signaling pathway in dermal papilla cells, which are essential for hair follicle development .

Antibacterial Properties

Biofilm Inhibition

Studies have demonstrated that this compound effectively inhibits biofilm formation by C. acnes and Staphylococcus aureus. At concentrations as low as 1 µg/ml, it significantly reduced biofilm formation compared to higher concentrations of other fatty acids . This property highlights its potential use in treating infections caused by antibiotic-resistant bacteria.

Summary of Findings

The following table summarizes the key applications of this compound based on recent research:

Mécanisme D'action

The mechanism by which 9-tetradecenoic acid exerts its effects involves several molecular targets and pathways:

Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Comparaison Avec Des Composés Similaires

Myristic Acid: A saturated fatty acid from which 9-tetradecenoic acid is biosynthesized.

Oleic Acid: Another monounsaturated fatty acid with a similar structure but a different position of the double bond.

Palmitoleic Acid: An omega-7 fatty acid with a similar structure but a different chain length.

Uniqueness:

Position of Double Bond: The double bond in 9-tetradecenoic acid is at the 9-10 position, which is unique compared to other similar fatty acids.

Biological Activity: Its ability to induce apoptosis in cancer cells and its anti-inflammatory properties make it unique among fatty acids

Propriétés

Formule moléculaire |

C14H26O2 |

|---|---|

Poids moléculaire |

226.35 g/mol |

Nom IUPAC |

tetradec-9-enoic acid |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16) |

Clé InChI |

YWWVWXASSLXJHU-UHFFFAOYSA-N |

SMILES |

CCCCC=CCCCCCCCC(=O)O |

SMILES canonique |

CCCCC=CCCCCCCCC(=O)O |

Synonymes |

9-tetradecenoic acid myristoleic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.